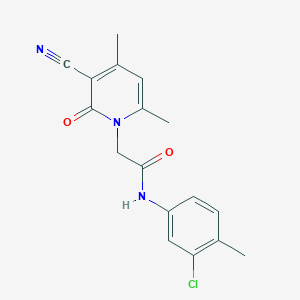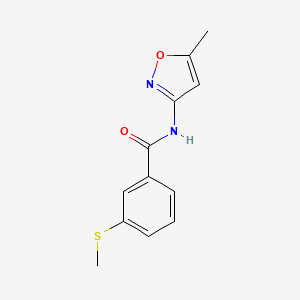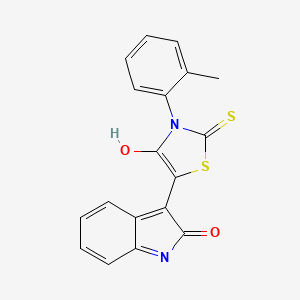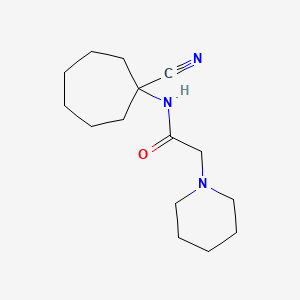
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential as a treatment for addiction and other neurological disorders.
Applications De Recherche Scientifique
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide has been studied extensively for its potential as a treatment for addiction, particularly cocaine addiction. It works by inhibiting the enzyme responsible for breaking down cocaine in the body, thereby increasing the levels of cocaine in the brain and prolonging its effects. This can reduce the craving for cocaine and make it easier for individuals to quit using the drug.
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide has also been studied for its potential as a treatment for other neurological disorders, including depression, anxiety, and post-traumatic stress disorder. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been suggested as a potential treatment for individuals with treatment-resistant depression.
Mécanisme D'action
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide works by inhibiting the enzyme known as butyrylcholinesterase (BChE), which is responsible for breaking down cocaine in the body. By inhibiting this enzyme, N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide can increase the levels of cocaine in the brain and prolong its effects. This can reduce the craving for cocaine and make it easier for individuals to quit using the drug.
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide has also been shown to have an effect on the levels of dopamine in the brain, which is a neurotransmitter that plays a key role in addiction and reward-seeking behavior. By modulating dopamine levels, N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide may be able to reduce the craving for drugs and other addictive substances.
Biochemical and Physiological Effects
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects, including increasing the levels of cocaine in the brain, modulating dopamine levels, and reducing the craving for drugs and other addictive substances. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide for lab experiments is that it has been well-studied and has a well-established synthesis method. This means that researchers can easily obtain large quantities of the compound for use in their experiments.
One limitation of N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide for lab experiments is that it is a relatively new compound, and there is still much that is not known about its effects and potential applications. Additionally, the compound has not yet been tested extensively in human clinical trials, so its safety and efficacy in humans is still uncertain.
Orientations Futures
There are a number of potential future directions for research on N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide. One area of focus could be on further exploring its potential as a treatment for addiction and other neurological disorders. This could involve conducting more extensive clinical trials to determine its safety and efficacy in humans.
Another potential direction for research could be on exploring the mechanism of action of N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide in more detail. This could involve studying its effects on other neurotransmitters and brain regions, as well as investigating potential side effects and interactions with other drugs.
Overall, N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide is a promising compound that has shown potential as a treatment for addiction and other neurological disorders. Further research is needed to fully understand its effects and potential applications, but it represents an exciting area of study for researchers in the field of neuroscience and pharmacology.
Méthodes De Synthèse
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide is synthesized by reacting cycloheptanone with malononitrile in the presence of sodium ethoxide to form a cyanoenolate intermediate. This intermediate is then reacted with piperidine and acetic anhydride to form N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide. The synthesis method has been well-established and has been used to produce N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide in large quantities for research purposes.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c16-13-15(8-4-1-2-5-9-15)17-14(19)12-18-10-6-3-7-11-18/h1-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFOIESHIWRJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

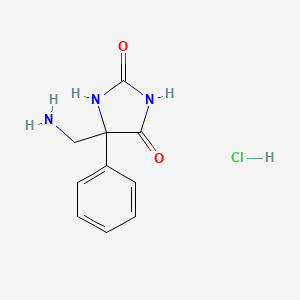
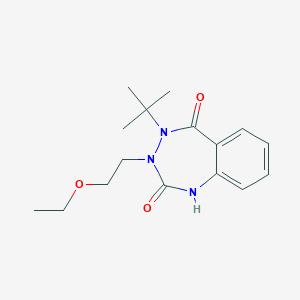

![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one](/img/structure/B2864804.png)
![(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid](/img/structure/B2864806.png)
methanone](/img/structure/B2864807.png)
